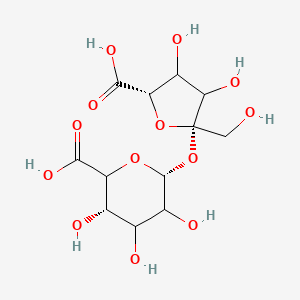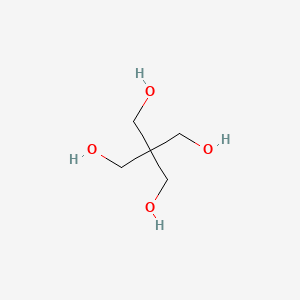
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is a chemical compound with the molecular formula C30H30F3NO8 and a molecular weight of 589.56 g/mol . It is a derivative of fenfluramine, a phenethylamine that has been used in various pharmacological applications . This compound is characterized by the presence of two benzoyl groups attached to the tartaric acid moiety, which is racemic in nature.
Preparation Methods
The synthesis of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves several steps. The starting material, fenfluramine, undergoes a series of reactions to introduce the benzoyl groups and the tartaric acid moiety. The synthetic route typically involves:
N-alkylation: Fenfluramine is alkylated to introduce the desired substituents.
Tartaric Acid Coupling: The final step involves coupling the benzoylated fenfluramine with tartaric acid under specific conditions to yield the desired compound.
Chemical Reactions Analysis
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is not fully understood. it is believed to exert its effects through interactions with serotonergic and other neurological receptors, similar to fenfluramine . The molecular targets and pathways involved include the modulation of neurotransmission and the regulation of serotonin levels in the brain.
Comparison with Similar Compounds
rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can be compared with other similar compounds, such as:
Fenfluramine: The parent compound, which has been used as an appetite suppressant and in the treatment of seizures.
Dexfenfluramine: A stereoisomer of fenfluramine with similar pharmacological properties.
Benzoyl derivatives: Other compounds with benzoyl groups attached to different core structures.
The uniqueness of this compound lies in its specific structure, which combines the properties of fenfluramine with the added functionality of the benzoyl and tartaric acid moieties.
Properties
CAS No. |
895166-16-2 |
|---|---|
Molecular Formula |
C30H30F3NO8 |
Molecular Weight |
589.564 |
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1 |
InChI Key |
XTZKNTOIQQWXMS-DTPOWOMPSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Synonyms |
N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Di-O-benzoyl-L-tartaric Acid; N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Di-O-benzoyl-L-tartaric Acid; Acino Di-O-benzoyl-L-tartaric Acid; Adipomin Di-O-benzoyl-L-tartaric Acid; Obedrex Di |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)





